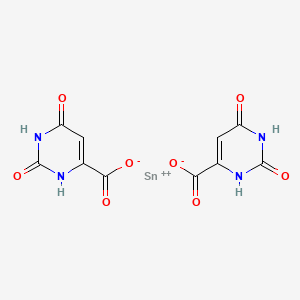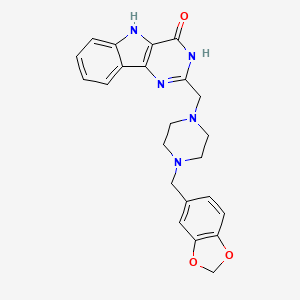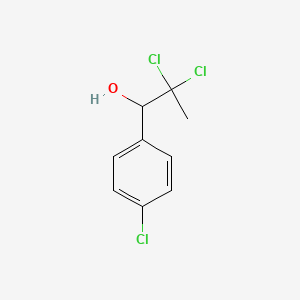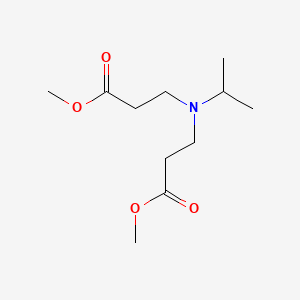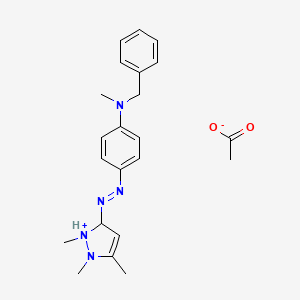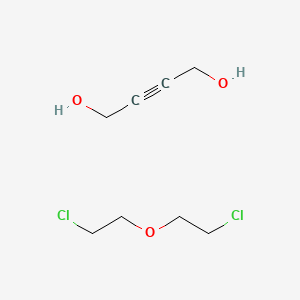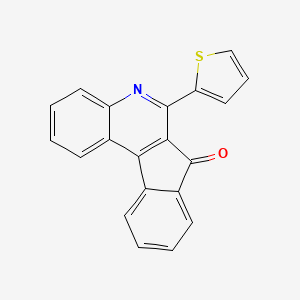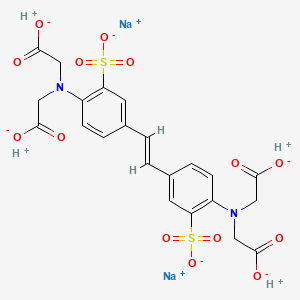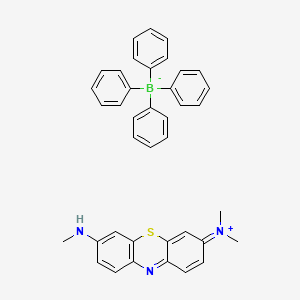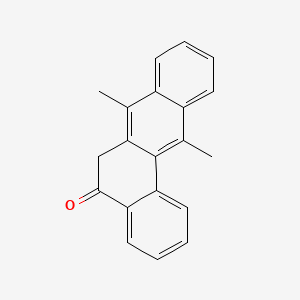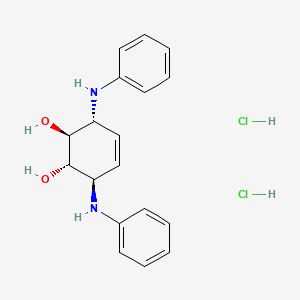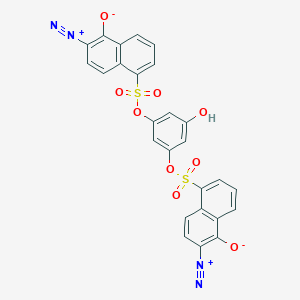
5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate): is a complex organic compound with the molecular formula C26H14N4O9S2 and a molecular weight of 590.5 g/mol. This compound is characterized by its diazo groups and sulfonate functionalities, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate) typically involves the diazotization of 5-hydroxy-1,3-phenylene bis(5,6-dihydro-5-oxonaphthalene-1-sulfonate). The reaction conditions often require an acidic medium and a diazotizing agent such as sodium nitrite in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes under controlled temperature and pH conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and diazo groups.
Reduction: Reduction of the diazo groups can lead to the formation of amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonate groups under basic conditions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines are the primary products.
Substitution: Substituted phenylene derivatives are formed.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of azo dyes and other diazo compounds.
Biology and Medicine: In biological research, it can be used as a labeling reagent for proteins and nucleic acids due to its diazo groups, which can form stable covalent bonds with biomolecules.
Industry: In the industrial sector, it is utilized in the manufacturing of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate) involves the formation of covalent bonds with target molecules through its diazo groups. These groups can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable azo linkages. This reactivity is exploited in various applications, including labeling and cross-linking of biomolecules.
Comparison with Similar Compounds
- 4-Benzoyl-3-hydroxy-1,2-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate)
- 5-Hydroxy-1,3-phenylene diacetate
Comparison: Compared to similar compounds, 5-Hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate) is unique due to its specific arrangement of diazo and sulfonate groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring robust and stable diazo compounds.
Properties
CAS No. |
94202-19-4 |
|---|---|
Molecular Formula |
C26H14N4O9S2 |
Molecular Weight |
590.5 g/mol |
IUPAC Name |
2-diazonio-5-[3-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy-5-hydroxyphenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C26H14N4O9S2/c27-29-21-9-7-17-19(25(21)32)3-1-5-23(17)40(34,35)38-15-11-14(31)12-16(13-15)39-41(36,37)24-6-2-4-20-18(24)8-10-22(30-28)26(20)33/h1-13H,(H-2,31,32,33) |
InChI Key |
JRXULRRWOHAEBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OC3=CC(=CC(=C3)O)OS(=O)(=O)C4=CC=CC5=C4C=CC(=C5[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


